molecular formula C10H10ClNO3 B2847919 6-(2-chloro-1-hydroxyethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1398659-85-2

6-(2-chloro-1-hydroxyethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B2847919
CAS No.: 1398659-85-2
M. Wt: 227.64
InChI Key: RTTFWKSVQQGLDF-UHFFFAOYSA-N
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Description

The compound 6-(2-chloro-1-hydroxyethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one belongs to the 3,4-dihydro-2H-1,4-benzoxazin-3-one class, a heterocyclic scaffold comprising a benzene ring fused to a six-membered oxazine ring. This core structure is pharmacologically significant due to its versatility in drug design, particularly in anticancer and anti-inflammatory applications .

Properties

IUPAC Name

6-(2-chloro-1-hydroxyethyl)-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c11-4-8(13)6-1-2-9-7(3-6)12-10(14)5-15-9/h1-3,8,13H,4-5H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTFWKSVQQGLDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)C(CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(2-chloro-1-hydroxyethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a compound belonging to the benzoxazine class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine and agriculture.

Chemical Structure and Properties

The compound is characterized by a benzoxazine ring fused with a chloroethyl group. Its empirical formula is C10H10ClN1O3C_{10}H_{10}ClN_{1}O_{3}, and it has a molecular weight of approximately 229.64 g/mol. The presence of the chloro group is significant as it can influence the compound's reactivity and biological interactions.

Antimicrobial Activity

Research has demonstrated that derivatives of benzoxazine compounds exhibit substantial antimicrobial properties. Specifically, This compound has shown effectiveness against various bacterial strains. In a study measuring the zone of inhibition against Gram-positive and Gram-negative bacteria, the compound exhibited notable antibacterial activity (Table 1).

Compound Concentration (ppm) Zone of Inhibition (mm) % Inhibition
This compound7501875
Standard (Ciprofloxacin)75028100

This data suggests that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Properties

The anticancer potential of benzoxazine derivatives has been widely studied. The compound has been reported to inhibit certain kinases associated with cancer progression. For instance, it was shown to inhibit ABL and KDR kinases, which are linked to chronic diseases such as cancer. These findings are significant as they suggest that this compound could be utilized in cancer therapies.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, This compound has been investigated for its anti-inflammatory effects. Studies indicate that it can reduce inflammation in various biological models, potentially making it useful in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Receptor Modulation : It has been suggested that the compound interacts with various receptors, influencing cellular responses related to inflammation and immune response.

Case Studies

In a notable case study involving lung cancer cells, treatment with This compound resulted in a significant decrease in cell viability compared to untreated controls. This effect was attributed to apoptosis induction through mitochondrial pathways.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C₉H₈ClN₁O₂
  • Molecular Weight : 201.62 g/mol
  • IUPAC Name : 6-(2-chloro-1-hydroxyethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

Medicinal Chemistry

Recent studies have highlighted the potential of benzoxazine derivatives as antioxidants and anti-inflammatory agents . For instance:

  • Antioxidant Activity : Research indicates that compounds in this class exhibit significant free radical scavenging abilities, which can be beneficial in preventing oxidative stress-related diseases .
  • Anti-inflammatory Effects : Some derivatives have shown promise in inhibiting lipoxygenase (LOX) activity, making them candidates for treating inflammatory conditions .

Agricultural Uses

Benzoxazine derivatives have been investigated for their role in plant protection . They can act as natural pesticides or growth regulators:

  • Pesticidal Activity : Compounds similar to this compound have demonstrated effectiveness against various plant pathogens and pests .

Materials Science

In materials science, benzoxazines are utilized for their excellent thermal stability and mechanical properties:

  • Polymer Applications : The polymerization of benzoxazine compounds leads to thermosetting resins that are used in coatings and composites . These materials exhibit high thermal resistance and low moisture absorption.

Case Study 1: Antioxidant Properties

A study published in a peer-reviewed journal evaluated the antioxidant capacity of various benzoxazine derivatives. The results indicated that certain modifications to the benzoxazine structure significantly enhanced their ability to scavenge free radicals compared to standard antioxidants like ascorbic acid .

Case Study 2: Agricultural Efficacy

Research conducted on the use of benzoxazine derivatives as bio-pesticides showed that they effectively reduced pest populations in controlled agricultural settings. The study reported a reduction of up to 70% in pest populations when treated with specific formulations containing benzoxazines .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity and Solubility :

  • The chloroacetyl group () enhances electrophilicity, making it reactive toward nucleophiles like thiols or amines, but reduces solubility due to its hydrophobic nature .
  • The hydroxyethyl group in the target compound likely improves water solubility compared to chloroacetyl derivatives, while the chlorine atom may stabilize the molecule against metabolic degradation.

Biological Activity Trends :

  • Hydrazine-linked derivatives (e.g., Compound 6 in ) exhibit anticancer activity, attributed to their ability to form Schiff bases with biological targets, disrupting enzyme function .
  • Boronic ester derivatives () are valuable in Suzuki-Miyaura cross-coupling reactions for creating biaryl structures, a common motif in kinase inhibitors .

Synthetic Accessibility: The Rieche formylation method () enables regioselective substitution at position 6, a strategy adaptable to introducing hydroxyethyl or chloroacetyl groups . Cyclization of 2-aminophenols () provides a scalable route to the benzoxazine core, with subsequent acylation or alkylation steps modifying position 6 .

Pharmacological Implications

  • Anticancer Potential: Derivatives like the hydrazine-linked Compound 6 () and topoisomerase I inhibitors () suggest that the target compound’s hydroxyethyl group could enhance DNA interaction via hydrogen bonding, while the chlorine atom may improve membrane permeability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(2-chloro-1-hydroxyethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one, and how do reaction conditions impact yield and purity?

  • Methodology : Multi-step synthesis typically involves cyclization of o-aminophenol derivatives with chloroacetyl chloride under basic conditions (e.g., sodium bicarbonate). Temperature control (0–5°C) minimizes side reactions like epoxide formation. Purification via column chromatography (silica gel, ethyl acetate/hexane) enhances purity (>95%) .
  • Critical Considerations : Optimize stoichiometry of the hydroxyethyl group introduction to avoid over-alkylation. Use NMR (¹H/¹³C) and HPLC to confirm structural integrity.

Q. How can structural elucidation of this compound be performed to distinguish it from analogs like 6-bromo or 6-sulfanyl derivatives?

  • Methodology :

  • X-ray crystallography resolves the chloro-hydroxyethyl substituent’s spatial arrangement (e.g., bond angles and dihedral angles) .
  • Mass spectrometry (HRMS) confirms molecular weight (C₁₀H₁₀ClNO₃; theoretical 227.04 g/mol) and isotopic patterns for chlorine.
  • FT-IR identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, O-H stretch at ~3400 cm⁻¹) .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s bioactivity?

  • Methodology :

  • Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (MIC determination).
  • Anticancer : MTT assay on human cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Fluorescence-based assays for kinases or topoisomerases (see Advanced Q1).

Advanced Research Questions

Q. How does this compound interact with human topoisomerase I: catalytic inhibition vs. poisoning effects?

  • Methodology :

  • Relaxation assay : Monitor supercoiled DNA (plasmid pBR322) conversion to relaxed forms via gel electrophoresis. Compare inhibition potency (IC₅₀) to reference inhibitors like camptothecin .
  • EMSA and T4 ligase assays : Determine if the compound stabilizes topoisomerase-DNA cleavage complexes (poisoning) or blocks enzyme-substrate binding (catalytic inhibition) .
    • Data Interpretation : Chlorine and hydroxyethyl groups enhance DNA intercalation (poisoning), while bulkier substituents may shift toward catalytic inhibition .

Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported bioactivity across benzoxazin-3-one derivatives?

  • Methodology :

  • Systematic substitution : Synthesize analogs with modified substituents (e.g., 6-bromo, 7-sulfonyl) and compare bioactivity profiles .
  • Molecular docking : Predict binding affinities to targets like topoisomerase I or inflammatory mediators (e.g., COX-2) using AutoDock Vina .
    • Case Study : Ethyl 6-chloro-4-methyl-3-oxo derivatives (BONC-013) show 56-fold stronger topoisomerase poisoning (IC₅₀: 0.0006 mM) than camptothecin, attributed to chloro and ester groups .

Q. What strategies mitigate oxidative degradation of the hydroxyethyl group during in vivo studies?

  • Methodology :

  • Prodrug design : Mask the hydroxyethyl group as an acetate ester, hydrolyzed in vivo by esterases.
  • Stabilization : Co-administer antioxidants (e.g., ascorbic acid) in animal models (rodents) to reduce ROS-mediated degradation .
  • Analytical validation : LC-MS/MS monitors plasma metabolite profiles over time .

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